![molecular formula C5H4ClNO4S2 B2794350 5-(Aminosulfonyl)-2-chloro-3-thiophenecarboxylic acid CAS No. 154064-98-9](/img/structure/B2794350.png)
5-(Aminosulfonyl)-2-chloro-3-thiophenecarboxylic acid
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Description
Amino acids are the building blocks of all peptides and proteins and determine many of their important properties . They possess an amino group (-NH2) and a carboxylic group (-COOH) attached to the same tetrahedral carbon atom . The side chain (R group) of amino acids determines their chemical and physical characteristics .
Synthesis Analysis
Amino acids can be synthesized by plants, animals, bacteria, and fungi . There are two biosynthetic pathways of it in nature, C4 pathway and C5 pathway respectively . The development of chemical reactions that can distinguish between the 20 common amino acids with high specificity offers the potential to decipher the sequence, structure, and function of proteins .
Molecular Structure Analysis
The three major pathways for molecular structural changes that can occur will be examined: primary amino acid sequence changes (e.g., truncation, deamidation, oxidation), posttranslational modifications (e.g., glycosylation), and higher-order structural changes (e.g., secondary folding, aggregation) .
Physical And Chemical Properties Analysis
Amino acids are non-volatile crystalline solids, which melt or decompose at fairly high temperatures, in contrast to amines and carboxylic acids . They possess high dielectric constants and high dipole moment, reflecting the discrete separation of positive and negative charges in their dipolar ionic forms .
Future Directions
The development of chemical reactions that can distinguish between the 20 common amino acids with high specificity offers the potential to decipher the sequence, structure, and function of proteins . This could lead to new methods for protein synthesis and potentially new treatments for a variety of diseases.
properties
IUPAC Name |
2-chloro-5-sulfamoylthiophene-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNO4S2/c6-4-2(5(8)9)1-3(12-4)13(7,10)11/h1H,(H,8,9)(H2,7,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUWCFDJPONYYGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1C(=O)O)Cl)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-5-sulfamoyl-thiophene-3-carboxylic Acid |
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